EZ-482 is classified as a chemical probe with specific binding characteristics to ApoE. Its identification stemmed from high-throughput screening of compounds from the National Institutes of Health clinical collection, where it was one of several candidates that demonstrated binding activity to the ApoE4 isoform . The compound's structure and properties make it a subject of interest for further research into therapeutic applications targeting lipid metabolism and neurodegenerative conditions.
The precise synthetic pathway for EZ-482 remains proprietary or unpublished in accessible literature, which is common for compounds under investigation for pharmaceutical applications.
Key structural features typically analyzed include:
While specific chemical reactions involving EZ-482 are not extensively documented, it can be inferred that the compound participates in interactions with biological macromolecules, particularly ApoE. The binding affinity and kinetics could be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify these interactions.
Additionally, reactions involving EZ-482 may include:
The mechanism of action for EZ-482 primarily involves its interaction with ApoE. By binding to this protein, EZ-482 may modulate lipid transport processes and influence amyloid precursor protein processing, which is crucial in Alzheimer's disease pathology.
Research indicates that compounds like EZ-482 can shift the conformational state of ApoE, potentially enhancing its function or altering its interaction with lipids and receptors involved in neuronal health . Further studies are needed to elucidate the exact biochemical pathways affected by this compound.
While specific physical properties such as melting point or solubility are not provided in the literature, general characteristics important for drug-like molecules include:
Analytical techniques such as high-performance liquid chromatography or mass spectrometry can be employed to assess these properties during the development phase.
EZ-482 holds potential applications in several areas:
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer’s disease (LOAD), with individuals carrying one copy of the ε4 allele facing a 2–3-fold increased risk and homozygotes experiencing up to a 12-fold elevated risk compared to non-carriers [1] [3] [9]. The APOE gene encodes three primary isoforms (ApoE2, E3, E4) distinguished by single-amino-acid substitutions at residues 112 and 158. ApoE4 contains arginine at both positions (Arg112/Arg158), whereas ApoE3 has Cys112/Arg158 and ApoE2 has Cys112/Cys158 [9]. These substitutions profoundly alter ApoE4’s structure and function. Specifically, Arg112 facilitates a salt bridge between Arg61 in the N-terminal domain and Glu255 in the C-terminal domain, inducing a compact "domain interaction" conformation absent in ApoE3/E2 [9]. This structural aberration promotes protein misfolding, proteolytic fragmentation, and impaired lipid binding, ultimately driving neuropathological processes such as amyloid-β (Aβ) accumulation, neuroinflammation, and synaptic dysfunction [3] [9].
Table 1: Key Structural and Functional Differences Among ApoE Isoforms
Isoform | Residue 112 | Residue 158 | Domain Interaction | AD Risk Profile | Lipidation Efficiency |
---|---|---|---|---|---|
ApoE2 | Cysteine | Cysteine | Absent | Reduced risk | Moderate |
ApoE3 | Cysteine | Arginine | Absent | Neutral | High |
ApoE4 | Arginine | Arginine | Present | High risk (3–12×) | Low |
The structural vulnerability of ApoE4 makes it amenable to pharmacological correction via small molecules. Traditional therapeutic strategies targeting Aβ or tau have faced challenges in ApoE4 carriers due to the protein’s central role in lipid metabolism, neuroinflammation, and amyloid clearance [1] [10]. Small-molecule effectors offer a promising alternative by:
EZ-482 (C₂₃H₁₉ClN₄O₅S; MW: 498.94 Da) exemplifies a rationally designed small-molecule effector targeting ApoE’s C-terminal domain. Key characteristics include:
Table 2: Biophysical and Functional Properties of EZ-482
Property | Value/Outcome | Method | Significance |
---|---|---|---|
Dissociation Constant (Kd) | 8 μM (ApoE3); 5–10 μM (ApoE4) | Fluorescence assays | High-affinity binding to C-terminal domain |
Binding Regions | Residues 229–243, 258–265 | HDX-MS | Targets lipid-binding domain |
Heparin Binding Inhibition | IC₅₀: <10 μM (complete blockade at 20 μM) | Rhodamine-heparin assays | Disrupts receptor interactions (LDLR/LRP1) |
Allosteric Effect | N-terminal conformational shift (ApoE4 only) | HDX-MS | Isoform-specific modulation |
EZ-482’s action demonstrates the feasibility of allosteric targeting to correct ApoE4 dysfunction. Its C-terminal binding indirectly modulates N-terminal function—a strategy that circumvents challenges in directly inhibiting receptor interfaces, which are prone to off-target effects [1] [5]. This compound thus serves as a structural and mechanistic blueprint for next-generation ApoE4 correctors.
Table 3: Chemical Identifiers for EZ-482
Identifier | Value |
---|---|
Chemical Name | N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide |
CAS Number | 1016456-76-0 |
Molecular Formula | C₂₃H₁₉ClN₄O₅S |
Synonyms | MolPort-004-651-765; EZ482 |
SMILES | O=C(NC1=CC(S(=O)(NC2=CC=CC(Cl)=C2)=O)=CC=C1O)CC3=NN(C)C(C4=C3C=CC=C4)=O |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7